molecular formula C18H22ClNO3 B092516 Metopon hydrochloride CAS No. 124-92-5

Metopon hydrochloride

Cat. No.: B092516
CAS No.: 124-92-5
M. Wt: 335.8 g/mol
InChI Key: IUIZPWPENLRTFZ-RNWHKREASA-N
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Description

Metopon hydrochloride, chemically known as 5β-methyl-7,8-dihydromorphin-6-one hydrochloride, is an opioid analogue that is a methylated derivative of hydromorphone. It was first synthesized in 1929 as an analgesic. This compound is known for its longer duration of action compared to hydromorphone, although it is less potent and has lower oral bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of metopon hydrochloride involves the methylation of hydromorphone. The process typically includes the following steps:

    Methylation: Hydromorphone is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Hydrogenation: The resulting compound undergoes hydrogenation to reduce the double bonds.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Metopon hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones and aldehydes.

    Reduction: Reduction reactions can convert it back to its parent alcohol form.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.

Major Products:

    Oxidation: Produces ketones and aldehydes.

    Reduction: Yields alcohol derivatives.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Metopon hydrochloride has several scientific research applications:

Mechanism of Action

Metopon hydrochloride exerts its effects by binding to the µ-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in pain transmission. The activation of µ-opioid receptors leads to hyperpolarization of neurons, reducing their excitability and thereby providing analgesic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its longer duration of action and lower side effect profile compared to other opioids. Its methylated structure provides distinct pharmacokinetic properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

124-92-5

Molecular Formula

C18H22ClNO3

Molecular Weight

335.8 g/mol

IUPAC Name

(4R,4aR,7aR,12bS)-9-hydroxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride

InChI

InChI=1S/C18H21NO3.ClH/c1-17-14(21)6-4-11-12-9-10-3-5-13(20)16(22-17)15(10)18(11,17)7-8-19(12)2;/h3,5,11-12,20H,4,6-9H2,1-2H3;1H/t11-,12+,17-,18-;/m0./s1

InChI Key

IUIZPWPENLRTFZ-RNWHKREASA-N

SMILES

CC12C(=O)CCC3C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C.Cl

Isomeric SMILES

C[C@]12C(=O)CC[C@@H]3[C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)C.Cl

Canonical SMILES

CC12C(=O)CCC3C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C.Cl

Key on ui other cas no.

124-92-5

Synonyms

metopon
metopon hydrochloride

Origin of Product

United States

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